molecular formula C27H28N2S B2583633 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-57-8

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2583633
CAS RN: 439096-57-8
M. Wt: 412.6
InChI Key: IWEGKXWHCGEQPD-UHFFFAOYSA-N
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Description

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It has a tert-butyl group and a benzyl group attached to a sulfanyl group, which is further attached to the isoquinoline ring .

Scientific Research Applications

C–S Bond Cleavage and Sensitized Photooxygenation

A study on the sensitized photooxygenation of tert-alkyl phenyl sulfides explores the role of superoxide anion in C–S bond cleavage, indicating the potential of such compounds in photochemical processes and the formation of various products through photooxygenation reactions (Baciocchi et al., 2006).

Electrophilic Cyclization of Iminoalkynes

Research on the synthesis of substituted isoquinolines by electrophilic cyclization of iminoalkynes underlines the versatility of such reactions in creating heterocyclic compounds, showcasing the synthetic utility of tert-butyl groups in facilitating cyclization reactions (Huang et al., 2002).

Synthesis and Characterization of Polypyridine Ruthenium(II) Complexes

The synthesis and characterization of polypyridine ruthenium(II) complexes incorporating monodentate ligands, including isoquinoline, illustrate the application of such entities in developing coordination compounds with potential photochemical and electrochemical applications (Bonnet et al., 2003).

Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

A study on the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions highlights the potential of sulfur-containing compounds in stereoselective synthesis, offering insights into the use of tert-butyl groups in controlling reaction selectivity (Ruano et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile It’s common for compounds of this nature to target specific proteins or enzymes within cellular pathways .

Mode of Action

The exact mode of action of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Typically, such compounds interact with their targets by binding to them, which can inhibit or enhance the function of the target .

Biochemical Pathways

The specific biochemical pathways affected by 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile It’s common for such compounds to affect pathways related to the function of their targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile The effects are typically related to the function of the compound’s targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile . These factors can include temperature, pH, and the presence of other compounds .

properties

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2S/c1-27(2,3)21-15-13-19(14-16-21)18-30-26-24(17-28)22-11-7-8-12-23(22)25(29-26)20-9-5-4-6-10-20/h4-6,9-10,13-16H,7-8,11-12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEGKXWHCGEQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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